[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)
Overview
Description
Difluoro(4-(1,1-dimethylethyl)-2-{1-[4-(1,1-dimethylethyl)-3,5-dimethyl-2H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrolato-N)boron (BODIPY) is a boron containing dipyrromethene dye that can be used as a laser dye which exhibits emission from green to red region of a spectrum. It has good electrochemical and spectroscopic properties and can be used for a variety of light sensing applications.
Mechanism of Action
Target of Action
Pyrromethene 597, also known as 5,11-Ditert-butyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene, is a BODIPY laser dye . Its primary target is the light-absorbing molecules in the laser system where it is used .
Mode of Action
Pyrromethene 597 interacts with its targets by absorbing light at a specific wavelength and then re-emitting it at a different wavelength . This process is known as fluorescence . The compound has a wide tuning range of lasing wavelengths and high photostability .
Biochemical Pathways
The biochemical pathways affected by Pyrromethene 597 are primarily related to the process of light absorption and emission in laser systems . The compound’s ability to absorb light at one wavelength and emit it at another allows it to play a crucial role in these systems .
Pharmacokinetics
Its solubility in various solvents is an important factor in its use . For example, it has been reported to have a solubility of 380 mg/liter in methanol and 1.5 g/liter in ethanol .
Result of Action
The result of Pyrromethene 597’s action is the production of light at a specific wavelength, which is used in laser systems . This light can be tuned to a wide range of wavelengths, making the compound versatile for different applications .
Action Environment
The action of Pyrromethene 597 can be influenced by environmental factors such as the type of solvent used and the presence of other molecules . For example, it has been shown that the compound forms non-luminescent aggregates in water, but these can be dissociated into monomeric dye molecules by adding common surfactants .
Biochemical Analysis
Biochemical Properties
Pyrromethene 597 has unique photophysical properties. It has been found that the fluorescence quantum yield of Pyrromethene 597 is higher in doped samples (around 70%) compared to Pyrromethene 597 in ethyl acetate (43%) . The excited-state absorption cross-section was found to be negligibly small . The photo-stability is considerably larger in the polymeric samples compared to the liquid solutions .
Cellular Effects
It has been suggested that Pyrromethene 597 could potentially be used as a thermal probe . This suggests that it could have effects on cellular processes that are temperature-dependent.
Molecular Mechanism
The molecular mechanism of Pyrromethene 597 is primarily related to its photophysical properties. It has been found that Pyrromethene 597 forms non-luminescent aggregates in water, and the addition of common surfactants can dissociate it into monomeric dye molecules . Furthermore, the high micro-viscosity in micellar media slows down the energy-wasting planarization process in the excited state of the dye, significantly enhancing its emission rate and excited-state lifetime .
Temporal Effects in Laboratory Settings
In laboratory settings, the fluorescence quantum yield of Pyrromethene 597 is higher in doped samples (around 70%) compared to Pyrromethene 597 in ethyl acetate (43%) . The photo-stability is considerably larger in the polymeric samples compared to the liquid solutions .
Properties
IUPAC Name |
5,11-ditert-butyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33BF2N2/c1-12-17(21(6,7)8)15(4)26-19(12)14(3)20-13(2)18(22(9,10)11)16(5)27(20)23(26,24)25/h1-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHGNHOGQDPQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C(C)(C)C)C)C)C)C(C)(C)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33BF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyrromethene 597?
A1: Pyrromethene 597 has the molecular formula C23H31BF2N2 and a molecular weight of 384.3 g/mol.
Q2: How does the solvent environment affect the fluorescence quantum yield of Pyrromethene 597?
A2: Research indicates that Pyrromethene 597 exhibits higher fluorescence quantum yields in polar solvents compared to non-polar solvents. This is attributed to a reduction in non-radiative deactivation pathways in polar environments [].
Q3: What causes the significant Stokes shift observed in Pyrromethene 597?
A3: The steric hindrance caused by the tert-butyl groups at the 2 and 6 positions of the Pyrromethene 597 chromophore leads to a loss of planarity in the excited state, resulting in a significant Stokes shift [].
Q4: What host materials have been successfully used to create solid-state lasers with Pyrromethene 597?
A4: Pyrromethene 597 has demonstrated effective lasing in various solid-state host materials, including modified polymethyl methacrylate (MPMMA) [, ], polymer-filled microporous glass (PFMPG) [], and organically modified silica (Ormosil) [, ].
Q5: How does the addition of a singlet oxygen quencher affect the lifetime of Pyrromethene 597 solid-state dye lasers?
A5: The incorporation of 1,4-diazabicyclo[2.2.2]octane (DABCO), a singlet oxygen quencher, into Pyrromethene 597 solid-state dye lasers has been shown to significantly improve laser lifetime, exceeding 100,000 shots under specific experimental conditions [].
Q6: How does the photostability of Pyrromethene 597 in silicon-containing organic matrices compare to other matrices?
A6: Studies show that Pyrromethene 597 embedded in silicon-containing organic matrices exhibits exceptionally high photostability, surpassing even 100,000 pump pulses with minimal degradation, suggesting a promising avenue for robust solid-state dye laser applications [, ].
Q7: How is Pyrromethene 597 employed in liquid crystal micro-lasers?
A7: Pyrromethene 597 serves as an effective laser dye in liquid crystal micro-lasers, particularly in cholesteric liquid crystal (ChLC) systems. Its high optical gain and compatibility with liquid crystal matrices make it suitable for this application [, , , ].
Q8: Can Pyrromethene 597 be used for temperature sensing, and if so, what mechanism enables this application?
A8: Yes, Pyrromethene 597 displays temperature-dependent fluorescence, making it suitable for temperature sensing applications. This characteristic has been exploited in techniques like two-color laser-induced fluorescence (2cLIF) thermometry, where the ratio of fluorescence intensities at two different wavelengths provides a temperature measurement [, ].
Q9: How does Pyrromethene 597 contribute to the development of random lasers?
A9: Pyrromethene 597 is employed as the gain medium in random laser systems, where multiple scattering within a disordered medium provides the necessary feedback for laser oscillation [, , , ].
Q10: What role does Pyrromethene 597 play in the development of optofluidic dye lasers?
A10: Pyrromethene 597 acts as the gain medium in optofluidic dye lasers, where it is dissolved in a solvent and incorporated into microfluidic channels integrated with optical structures. This integration allows for miniaturized and tunable laser sources [].
Q11: How does the morphology of holographic polymer dispersed liquid crystals (H-PDLCs) impact the lasing behavior of Pyrromethene 597?
A11: Research demonstrates that the morphology of H-PDLCs significantly influences the lasing properties of Pyrromethene 597. H-PDLCs with more uniform and spherical liquid crystal droplets exhibit improved lasing performance, including lower thresholds and reduced scattering losses [].
Q12: Can Pyrromethene 597 be used in photonic crystal-based sensing applications?
A12: Yes, Pyrromethene 597 integrated into photonic crystal structures has been explored for sensing applications. By incorporating the dye into polymer photonic crystal lasers, researchers have demonstrated the potential for label-free evanescent wave sensing of cells, offering promising possibilities for biological sensing [, ].
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